2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-26(23,13-12-24-16-4-2-1-3-5-16)21-15-6-8-17(9-7-15)25-18-14-19-10-11-20-18/h1-5,10-11,14-15,17,21H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEZMJVIZDVRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl intermediate, followed by the introduction of the pyrazinyl group through nucleophilic substitution. The final step often involves the sulfonamide formation via reaction with ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The pyrazinyl group can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce cyclohexyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Sulfonamide Derivatives with Pyrazine/Pyrazole Moieties
Key Observations :
- Structural Complexity : The target compound lacks the fused imidazo-pyrrolo-pyrazine system seen in analogs, which may reduce steric hindrance and improve solubility .
- Synthetic Accessibility: Compound 17 (from ) shares the (1r,4r)-cyclohexyl-pyrazine scaffold but uses a pyrazole sulfonamide, synthesized via sulfonyl chloride coupling in THF with moderate yield (55%) . This contrasts with the target compound’s phenoxyethyl group, which may require alternative coupling strategies.
Sulfonamide Derivatives with Aromatic/Ether Linkages
Key Observations :
Pharmacokinetic and Physicochemical Trends
- Molecular Weight : The target compound’s molecular weight is expected to be ~400–450 g/mol (based on structural analogy), positioning it within the acceptable range for oral bioavailability, unlike the higher-weight analogs in (~617 g/mol) .
Biological Activity
2-Phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide can be represented as follows:
- Molecular Formula : C19H23N3O3S
- Molecular Weight : 373.47 g/mol
- IUPAC Name : 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide
Research indicates that this compound acts primarily as an inhibitor of the N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of fatty acid amides. By inhibiting NAAA, the compound may enhance the levels of endogenous fatty acid amides, which are implicated in various physiological processes such as pain modulation and inflammation .
In Vitro Studies
In vitro assays have demonstrated that 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide exhibits significant inhibitory activity against NAAA. The half-maximal inhibitory concentration (IC50) values for this compound have been reported to be in the low micromolar range, indicating potent activity .
In Vivo Studies
In vivo studies using animal models have shown that this compound can reduce pain and inflammation. For instance, in a model of acute inflammatory pain, administration of the compound resulted in a significant decrease in pain scores compared to control groups .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide:
- Pain Modulation Study :
- Anti-inflammatory Activity :
- Pharmacokinetic Profile :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the cyclohexyl intermediate (e.g., halogenation or hydroxylation) followed by nucleophilic substitution to attach the pyrazinyl group. Reaction conditions such as solvent choice (e.g., THF for LiAlH4 reductions), temperature control, and catalysts (e.g., palladium for coupling reactions) significantly impact yield and purity. For example, NaHB(OAc)3 in DCM is effective for reductive amination steps, while anhydrous conditions prevent side reactions .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), while mass spectrometry confirms molecular weight. High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) assess purity and thermal stability .
Q. What are the primary biological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs with pyrazinyl ether and sulfonamide moieties (e.g., 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide) exhibit kinase inhibitory activity, particularly against tyrosine kinases involved in cancer and inflammatory pathways. Target prioritization involves comparative binding assays and computational docking studies .
Q. What are the recommended storage conditions to maintain the compound's stability?
- Methodological Answer : The compound is sensitive to light and moisture. Storage in amber vials under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., DMSO) preserves stability. Regular stability testing via HPLC ensures integrity over time .
Advanced Research Questions
Q. How can researchers resolve stereochemical uncertainties in the cyclohexyl ring system during synthesis?
- Methodological Answer : Stereochemical confirmation requires chiral chromatography or X-ray crystallography. For example, (1R,4R)-configured intermediates are validated using 2D NOESY NMR to detect spatial proximity of substituents. Asymmetric synthesis methods, such as enantioselective catalysis, can enforce desired configurations .
Q. What strategies are employed to optimize the compound's kinase inhibitory activity while minimizing off-target effects?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., sulfonamide chain length, pyrazine modifications) to enhance selectivity. Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target binding. Molecular dynamics simulations predict binding site interactions, guiding rational design .
Q. How do researchers address discrepancies in reported IC₅₀ values across different biological assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences. Normalization to reference inhibitors and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) reconcile data. Purity validation via LC-MS is critical to exclude batch variability .
Q. What computational methods are used to predict binding modes with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with kinase ATP-binding pockets. Free energy perturbation (FEP) calculations quantify binding energy contributions of key residues. Validation includes co-crystallization with targets like BRAF or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
